molecular formula C15H17N3O4 B2410170 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-08-9

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2410170
CAS No.: 695224-08-9
M. Wt: 303.318
InChI Key: KQEAJPVHZOLLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-17-11-8-18(6-7-19)14(21)12(11)13(16-15(17)22)9-2-4-10(20)5-3-9/h2-5,13,19-20H,6-8H2,1H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEAJPVHZOLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O4
  • Molecular Weight : Approximately 370.41 g/mol

The structure features a pyrrolopyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell growth and survival, particularly the PI3K/Akt and MAPK pathways. This interference leads to apoptosis in cancer cells and reduced tumor growth in vivo models .
  • Case Study : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its efficacy as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

  • Inhibition of COX Enzymes : It selectively inhibits cyclooxygenase (COX)-2 with an IC50 value of approximately 0.52 μM. This is significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
  • Research Findings : In animal models of arthritis, treatment with the compound led to a reduction in inflammatory markers and improved joint function. The anti-inflammatory activity was attributed to the inhibition of prostaglandin synthesis via COX pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination, with metabolites being excreted within 24 hours post-administration.

Safety and Toxicity

Toxicological assessments have indicated that the compound has a favorable safety profile:

  • Acute Toxicity Studies : In rodent models, no significant adverse effects were observed at therapeutic doses. The LD50 was determined to be greater than 2000 mg/kg .
  • Long-term Studies : Chronic administration did not result in significant organ toxicity or behavioral changes in animal models.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of substituted pyrrolidine and pyrimidine precursors. For example, coupling 4-(4-hydroxyphenyl) derivatives with hydroxyethyl-modified intermediates under reflux conditions (e.g., using DMF as a solvent at 120°C for 12 hours). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. Monitoring reaction progress with TLC and HPLC is critical .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H, ¹³C, and 2D COSY/HMBC) to confirm substituent positions and hydrogen bonding.
  • FT-IR to identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Statistical design of experiments (DoE) can optimize analytical conditions .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer : Conduct solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry. Stability tests should include:
  • pH-dependent degradation (e.g., 1–14 pH range, 37°C, 24 hours).
  • Thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Light sensitivity under UV/visible light exposure. Use DoE to identify critical factors affecting stability .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations in the synthesis be elucidated?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and intermediates. Pair computational results with experimental kinetics (e.g., rate constants via HPLC monitoring) to validate pathways. For example, simulate the cyclization step to identify activation energy barriers and substituent effects .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Methodological Answer : Establish a feedback loop:

Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction outcomes.

Compare with experimental yields or spectral data.

Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical results.
For instance, discrepancies in regioselectivity might arise from solvent effects not accounted for in simulations .

Q. How can the compound’s reactivity be systematically optimized using DoE?

  • Methodological Answer : Apply full factorial design to evaluate variables:
  • Factors : Temperature, catalyst loading, solvent polarity.
  • Responses : Yield, enantiomeric excess (if applicable).
    Statistical analysis (ANOVA) identifies significant interactions. For example, a 2³ factorial design (8 experiments) might reveal that solvent polarity has a stronger effect than temperature on cyclization efficiency .

Q. What advanced reactor designs improve scalability while maintaining product integrity?

  • Methodological Answer : Consider continuous-flow reactors with in-line monitoring (e.g., PAT tools for real-time UV/IR analysis). Computational fluid dynamics (CFD) simulations (e.g., COMSOL Multiphysics) can model mixing efficiency and heat transfer. For exothermic steps, microreactors with cooling jackets prevent thermal degradation .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer : Train machine learning models on existing bioactivity datasets (e.g., ChEMBL) to predict modifications at the 4-hydroxyphenyl or hydroxyethyl groups. Use generative adversarial networks (GANs) to propose novel derivatives, followed by virtual screening (molecular docking) against target proteins. Prioritize candidates for synthesis based on QSAR predictions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational and experimental results by iterative refinement. For example, if DFT predicts a lower-energy conformer not observed experimentally, re-examine solvent or crystal-packing effects .
  • Experimental Design : Use fractional factorial designs to reduce the number of trials while capturing interaction effects .
  • Software Tools : Leverage AI platforms (e.g., Schrödinger, COMSOL) for reaction optimization and CFD modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.